molecular formula C21H21F3IN3O2 B1355617 Cobimetinib (R-enantiomer) CAS No. 934660-94-3

Cobimetinib (R-enantiomer)

Cat. No.: B1355617
CAS No.: 934660-94-3
M. Wt: 531.3 g/mol
InChI Key: BSMCAPRUBJMWDF-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cobimetinib (R-enantiomer) is the less active R-enantiomer of Cobimetinib . It is a potent and selective MEK inhibitor . Cobimetinib is used in combination with vemurafenib (Zelboraf) alone or with both vemurafenib and atezolizumab (Tecentriq) to treat melanoma .


Synthesis Analysis

The synthesis of Cobimetinib (R-enantiomer) involves a novel route for the production of enantiomerically pure Cobimetinib . The synthesis process includes new intermediates in the synthesis of Cobimetinib and an amorphous Cobimetinib hemifumarate salt comprising a high salt content .


Molecular Structure Analysis

The molecular weight of Cobimetinib (R-enantiomer) is 531.31 . Its molecular formula is C21H21F3IN3O2 . The chemical structure of Cobimetinib (R-enantiomer) can be represented by the SMILES notation: FC1=C(F)C=CC(C(N2CC([C@H]3CCCCN3)(O)C2)=O)=C1NC4=CC=C(I)C=C4F .


Chemical Reactions Analysis

The production of Cobimetinib involves several chemical reactions. The process includes the separation of enantiomers of Cobimetinib intermediates by derivatisation with chiral auxiliary agents (e.g., to form a Mosher ester) and separation by flash chromatography .


Physical and Chemical Properties Analysis

Cobimetinib (R-enantiomer) is a solid, white to off-white substance . It has a molecular weight of 531.31 and a molecular formula of C21H21F3IN3O2 . .

Scientific Research Applications

Brain Penetration and Pharmacodynamics

Cobimetinib, a MEK inhibitor, shows significant implications in cancer treatment, particularly in brain tumors. A study by Choo et al. (2014) revealed that cobimetinib is a substrate of P-glycoprotein (P-gp) but not Bcrp1, influencing its pharmacokinetics, brain penetration, and target modulation in brain tissue. This has implications for treating patients with brain tumors or metastases.

Hepatocellular Carcinoma and Angiogenesis

In hepatocellular carcinoma (HCC), cobimetinib has shown efficacy in both sensitive and resistant HCC cells, as investigated by Tong et al. (2019). The study highlights cobimetinib's ability to inhibit proliferation, induce apoptosis in HCC cells, and its potential to overcome HCC resistance to standard care. It also significantly inhibited tumor angiogenesis, suggesting a broader application in cancer treatment.

Applications in Colorectal Cancer

Gong et al. (2018) studied the effects of cobimetinib on colorectal cancer cells. Their research, as presented in Cellular Physiology and Biochemistry, showed that cobimetinib inhibited cell proliferation, induced apoptosis, and might be beneficial in colorectal cancer therapy.

Renal Cell Carcinoma

In the field of renal cell carcinoma (RCC), Zhang et al. (2021) demonstrated the potency of cobimetinib, both alone and in combination with standard RCC drugs. Their findings suggest a potential for cobimetinib in treating advanced RCC.

Neuroblastoma Therapy

Cobimetinib's role in treating neuroblastoma was explored by Singh et al. (2015). They found that cobimetinib alone reduced cell viability in neuroblastoma cell lines and, when combined with cis-RA, led to enhanced sensitization of the cells.

Osteosarcoma Treatment

For osteosarcoma, Ma et al. (2020) showed that cobimetinib enhances the efficacy of doxorubicin in osteosarcoma models, suggesting its potential in the treatment arsenal for this cancer type.

Pharmacokinetics in Various Conditions

The pharmacokinetics of cobimetinib have been extensively studied. Musib et al. (2013) investigated its bioavailability and the effects of food, formulation change, and gastric pH alteration on its absorption in healthy subjects. This research is crucial for understanding how different conditions affect the drug's effectiveness.

Mechanism of Action

Target of Action

Cobimetinib (R-enantiomer) is the less active R-enantiomer of Cobimetinib . The primary target of Cobimetinib is the mitogen-activated protein kinase kinase 1 (MAP2K1 or MEK1), a central component of the RAS/RAF/MEK/ERK signal transduction pathway . This pathway is frequently over-activated in human tumors .

Mode of Action

Cobimetinib is a potent and selective inhibitor of the mitogen-activated extracellular kinase (MEK) pathway . It reversibly inhibits MEK1 and MEK2, which are upstream regulators of the extracellular signal-related kinase (ERK) pathway . The ERK pathway promotes cellular proliferation .

Biochemical Pathways

The inhibition of MEK1 by Cobimetinib affects the RAS/RAF/MEK/ERK signal transduction pathway . This pathway is involved in cell cycle progression, cell proliferation, cell survival, and cell migration . Inhibition of ERK activity was considerably greater in the tumor than in the brain, in animal models .

Pharmacokinetics

Cobimetinib follows linear pharmacokinetics over a certain dose range . It reaches maximum plasma concentration at a median of 2.4 hours, and has a mean accumulation ratio at steady state of approximately 2.4 . The typical estimates of apparent clearance (CL/F), central volume of distribution (V2/F), and terminal half-life were 322 L/day, 511 L, and 2.2 days, respectively .

Result of Action

The inhibition of the MEK pathway by Cobimetinib leads to reduced tumor growth . In combination with other drugs like vemurafenib, it results in increased apoptosis and reduced tumor growth .

Action Environment

The action, efficacy, and stability of Cobimetinib can be influenced by various environmental factors. It’s important to note that the effectiveness of Cobimetinib can be influenced by factors such as the presence of the BRAF V600 mutation in melanoma patients .

Future Directions

Cobimetinib has been granted a Breakthrough Therapy Designation by the US Food and Drug Administration for the treatment of patients with histiocytic neoplasms (HN) who do not harbor the BRAF V600 mutation . This suggests that Cobimetinib could have potential future applications in the treatment of other diseases .

Biochemical Analysis

Biochemical Properties

Cobimetinib (R-enantiomer) plays a crucial role in inhibiting the MEK1 and MEK2 enzymes, which are part of the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for cell proliferation and survival. By inhibiting MEK1 and MEK2, Cobimetinib (R-enantiomer) prevents the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), leading to reduced cell proliferation and increased apoptosis . The compound interacts with various proteins and enzymes, including BRAF, which is often mutated in melanoma .

Cellular Effects

Cobimetinib (R-enantiomer) has profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation by blocking the MAPK/ERK signaling pathway . This inhibition leads to decreased gene expression related to cell survival and proliferation . Additionally, Cobimetinib (R-enantiomer) affects cellular metabolism by altering the expression of genes involved in metabolic pathways . It also influences cell signaling pathways, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of Cobimetinib (R-enantiomer) involves its binding to the MEK1 and MEK2 enzymes, inhibiting their activity . This inhibition prevents the phosphorylation of ERK1/2, which is a critical step in the MAPK/ERK signaling pathway . By blocking this pathway, Cobimetinib (R-enantiomer) reduces cell proliferation and induces apoptosis in cancer cells . The compound’s selectivity for MEK1 and MEK2 ensures that it specifically targets the dysregulated signaling pathways in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cobimetinib (R-enantiomer) have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory effects on MEK1 and MEK2 over extended periods . Long-term studies have shown that Cobimetinib (R-enantiomer) can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Prolonged exposure to the compound may result in the development of resistance in some cell lines .

Dosage Effects in Animal Models

In animal models, the effects of Cobimetinib (R-enantiomer) vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, Cobimetinib (R-enantiomer) can lead to adverse effects, including weight loss, gastrointestinal disturbances, and hepatotoxicity . These findings highlight the importance of optimizing dosage to achieve maximum therapeutic benefit while minimizing adverse effects .

Metabolic Pathways

Cobimetinib (R-enantiomer) is metabolized primarily in the liver through oxidation and glucuronidation pathways . The enzymes involved in its metabolism include cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 2B7 (UGT2B7) . These metabolic pathways result in the formation of various metabolites, which are excreted through feces and urine . The compound’s metabolism can be influenced by other drugs that affect the activity of CYP3A4 and UGT2B7 .

Transport and Distribution

Cobimetinib (R-enantiomer) is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound binds to plasma proteins, which facilitates its distribution throughout the body . It accumulates in tissues with high metabolic activity, such as the liver and kidneys . The transport and distribution of Cobimetinib (R-enantiomer) can be affected by factors such as drug interactions and genetic variations in transport proteins .

Subcellular Localization

The subcellular localization of Cobimetinib (R-enantiomer) is primarily in the cytoplasm, where it exerts its inhibitory effects on MEK1 and MEK2 . The compound does not require specific targeting signals or post-translational modifications for its localization . Its activity is dependent on its ability to reach and bind to its target enzymes within the cytoplasm . The subcellular localization of Cobimetinib (R-enantiomer) ensures that it effectively inhibits the MAPK/ERK signaling pathway in cancer cells .

Properties

IUPAC Name

[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2R)-piperidin-2-yl]azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMCAPRUBJMWDF-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585319
Record name [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl]{3-hydroxy-3-[(2R)-piperidin-2-yl]azetidin-1-yl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934660-94-3
Record name [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl]{3-hydroxy-3-[(2R)-piperidin-2-yl]azetidin-1-yl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.